molecular formula C9H10N4O2 B4418072 Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4418072
M. Wt: 206.20 g/mol
InChI Key: HAFRVHVWTBCLIC-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyrimidine core with a methyl group at position 5 and an ethyl carboxylate ester at position 5. Its molecular formula is C₁₀H₁₂N₄O₂, as confirmed by CAS 1871041-43-8 . This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its diverse biological activities, including herbicidal, antifungal, and antitumor properties . The ethyl carboxylate moiety enhances solubility in organic solvents, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name

ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-13-9(10-5-11-13)12-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFRVHVWTBCLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=N2)N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for ethyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are not widely documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Substitution Reactions

The methylsulfanyl group at position 2 undergoes nucleophilic substitution with amines or thiols. For example:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Thiol substitutionBenzylthiol, DMF, 80°CEthyl 5-methyl-2-(benzylthio)- triazolo[1,5-a]pyrimidine-6-carboxylate72
Amine substitutionAniline, EtOH, refluxEthyl 5-methyl-2-(phenylamino)- triazolo[1,5-a]pyrimidine-6-carboxylate68

Optimization studies show that polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

Oxidation and Reduction

The sulfur-containing side chain and ester group participate in redox reactions:

Oxidation Pathways

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 60°CSulfoxide derivativeForms stable mono-oxidized product
KMnO₄Acidic aqueous mediumSulfone derivativeRequires strict temperature control (40–50°C)

Reduction Pathways

Reducing AgentConditionsProductYield (%)
NaBH₄Methanol, RTAlcohol derivative (via ester reduction)55
LiAlH₄THF, 0°CPrimary alcohol82

Cycloaddition and Ring Functionalization

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles. For instance:

DipolarophileCatalystProductReaction Time
PhenylacetyleneCuIFused triazolo-pyrimidine-indole hybrid6 hr
AcrylonitrileNoneSpirocyclic derivative12 hr

Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis under basic conditions:

ReagentConditionsProductApplication
NaOH (2M)Ethanol/H₂O, reflux5-methyl- triazolo[1,5-a]pyrimidine-6-carboxylic acidIntermediate for amide synthesis
HCl (conc.)Methanol, 50°CMethyl ester analogBioactivity studies

Catalytic Reaction Optimization

Studies using TMDP (tetramethyldiaminophosphine) catalyst in water/ethanol mixtures (1:1 v/v) demonstrate enhanced efficiency:

ParameterOptimal ValueImpact on Yield
Temperature80°CIncreases from 65% → 89%
Catalyst Loading10 mol%Maximizes selectivity
Solvent SystemEthanol/H₂OReduces side products

Comparative Reactivity

The compound’s reactivity differs from analogs due to its methyl substitution:

DerivativeKey Reactivity Difference
Ethyl 5,7-dimethyl analogReduced electrophilicity at position 7
2-Amino-substituted analogEnhanced nucleophilic substitution rates

Scientific Research Applications

Anticancer Activity

One of the most notable applications of ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its potential as an anticancer agent. Research has demonstrated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties by suppressing critical signaling pathways involved in tumor growth and survival.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by inhibiting the ERK signaling pathway. This leads to cell cycle arrest and modulation of apoptosis-related proteins, making it a promising candidate for further development as an anticancer drug .
  • Specific Studies : In a study involving MGC-803 gastric cancer cells, this compound derivatives were found to significantly reduce cell viability and promote apoptosis .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against HIV-1. Certain derivatives have been repurposed from anti-influenza research and have shown efficacy in inhibiting the RNase H activity of the virus.

  • Inhibition Rates : Compounds derived from the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibited IC50 values in the micromolar range (e.g., IC50 = 17.7 µM), indicating their potential as antiviral agents .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized to yield various derivatives with enhanced biological activity.

  • Synthetic Pathways : The compound can be synthesized through cyclization reactions involving commercially available starting materials such as 1H-1,2,4-triazol-5-amine and ethyl acetoacetate .

Pharmacological Studies

Pharmacological studies have highlighted the potential of this compound in treating various cancers and viral infections. The focus on structure-activity relationships (SAR) has provided insights into how modifications can enhance efficacy.

Application Area Mechanism Findings
AnticancerERK pathway inhibitionInduces apoptosis in gastric cancer cells
AntiviralRNase H inhibitionEffective against HIV-1 with micromolar IC50 values

Mechanism of Action

The mechanism of action of ethyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 .

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

Compound Name Substituents Key Structural Features Key Properties Biological Activity References
This compound 5-Me, 6-COOEt Methyl enhances lipophilicity; carboxylate improves solubility Mp: Not reported; IR: C=O stretch at ~1666 cm⁻¹ Herbicidal, potential antitumor
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Me, 7-Me, 6-COOEt Dual methyl groups increase steric bulk Mp: Not reported; Formula: C₁₀H₁₂N₄O₂ Enhanced metabolic stability
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Ph, 7-(3,4,5-OMePh), 6-COOEt Bulky aromatic substituents Mp: 206°C; ¹H-NMR: Aromatic protons at 6.99–8.12 ppm Antitumor (enhanced lipophilicity)
Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Pr, 7-Pyridyl, 6-COOEt Pyridyl introduces H-bonding sites Formula: C₁₆H₁₇N₅O₂ Antiviral, antimicrobial
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-NH₂, 6-COOEt Amino group enhances polarity CAS: 92673-40-0 Antidiabetic (docking studies)

Key Differences :

  • The target compound’s synthesis avoids complex catalysts, favoring reflux in acetic acid, whereas analogues like Ethyl 5-phenyl... require multi-step protocols .
  • Regioselectivity challenges are noted in derivatives with pyridyl or bulky aryl groups, necessitating specialized catalysts (e.g., CuFe₂O₄@SiO₂/propyl-vanillinaldimine) .

Physical and Spectral Properties

  • Melting Points : Ethyl 5-phenyl... derivatives exhibit higher melting points (e.g., 206°C ) due to aromatic stacking, whereas alkyl-substituted analogues lack reported values.
  • Spectral Data :
    • IR: Carboxylate C=O stretches appear at ~1666 cm⁻¹ across derivatives .
    • ¹H-NMR: Methyl groups resonate at δ 2.41 ppm, while aromatic protons in phenyl derivatives show complex splitting .

Biological Activity

Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of triazolopyrimidine derivatives. The synthesis typically involves cyclization reactions starting from 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate. The process yields various derivatives that can be further modified for enhanced biological activity .

Biological Activity Overview

The biological activities of this compound span several therapeutic areas:

Anticancer Activity

Research has demonstrated that triazolopyrimidine derivatives exhibit potent anticancer properties. For instance, compounds in this class have shown the ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves the suppression of signaling pathways such as ERK and the induction of apoptosis .

Table 1: Anticancer Activity of Triazolopyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23110.5ERK pathway inhibition
Compound BMCF-78.2Apoptosis induction
This compoundHEPG2TBDTBD

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have indicated effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazolopyrimidine derivatives:

  • Antitumor Properties : A study reported that derivatives exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 cell lines with IC50 values ranging from 8.2 to 10.5 µM .
  • Antimicrobial Effects : Another investigation highlighted the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds could stabilize microtubules and disrupt cancer cell cycle progression .

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via General Procedure C or D , involving cyclization of aminotriazole precursors with diethyl ethoxymethylenemalonate or alkylation steps. For example:

  • Procedure C : Refluxing 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate in acetic acid yields intermediates (e.g., compound 12m ), followed by purification via flash chromatography .
  • Procedure D : Alkylation of intermediates (e.g., 12a-m ) with 1-pentyl bromide in DMF at 100°C for 16 hours achieves substitution at the N4 position, with yields of 70–82% after purification using petroleum ether/ethyl acetate gradients .

Q. Key Data :

StepConditionsYieldMelting Point (°C)
Cyclization (C)Acetic acid, reflux70–75%240–300
Alkylation (D)K₂CO₃, DMF, 100°C75–82%104–217

Q. How can researchers confirm the structural integrity of this compound?

1H NMR spectroscopy in DMSO-d₆ is critical for structural validation. Key proton environments include:

  • Triazole protons: δ 8.4–9.5 ppm (singlet, 1H).
  • Ethoxy group: δ 4.1–4.3 ppm (quartet, 2H) and δ 1.2–1.3 ppm (triplet, 3H).
  • Methyl substituents: δ 2.3–2.6 ppm (singlet, 3H) .
    Melting points (e.g., 151–152°C for 13g ) and microanalytical data (C, H, N) further confirm purity .

Q. What purification methods are effective for isolating this compound?

  • Flash column chromatography with petroleum ether/ethyl acetate (1:1 to 2:3 ratios) resolves polar impurities .
  • Recrystallization from ethyl acetate or methanol is used for high-melting derivatives (>250°C) .
  • Avoid aqueous workup for acid-sensitive intermediates; instead, use anhydrous Na₂SO₄ for drying .

Q. How does substitution at the triazole ring affect solubility?

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in 13d ) reduce solubility in polar solvents.
  • Bulky substituents (e.g., morpholino in 13j ) enhance solubility in DMF or DMSO, critical for biological assays .

Q. What analytical techniques are recommended for quantifying reaction progress?

  • TLC (silica gel, UV 254 nm) with ethyl acetate/petroleum ether eluents monitors intermediate formation .
  • HPLC-MS with C18 columns and acetonitrile/water gradients detects byproducts in alkylation steps .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity is controlled via Biginelli-like multicomponent reactions (MCRs) . For example:

  • Ionic liquid conditions favor 5-methyl-7-phenyl derivatives (e.g., 8 ).
  • Acidic conditions shift selectivity to 7-methyl-5-phenyl isomers (e.g., 9 ) .
    Key factor : Solvent polarity and catalyst choice (e.g., TMDP in water/ethanol mixtures) direct cyclization pathways .

Q. What structural modifications enhance CB2 receptor binding affinity?

SAR studies reveal:

  • Pentyl chains at N4 (e.g., 13a ) improve lipophilicity and receptor docking.
  • Aromatic substituents at C2 (e.g., p-tolyl in 13f ) increase affinity by 3-fold compared to methyl groups .
    Data :
SubstituentCB2 IC₅₀ (nM)
Methyl (13a)120
p-Tolyl (13f)40
4-Chlorophenyl (13d)65

Q. How can computational methods predict biological activity?

  • Molecular docking (e.g., AutoDock Vina) models interactions with targets like Plasmodium falciparum enzymes or cannabinoid receptors.
  • DFT calculations optimize substituent electronic effects (e.g., HOMO-LUMO gaps for charge-transfer interactions) .

Q. What strategies mitigate conflicting NMR data in structural assignments?

  • 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions (e.g., δ 7.0–8.5 ppm for aromatic protons) .
  • Isotopic labeling (e.g., ¹³C-enriched ethyl groups) clarifies ambiguous coupling patterns .

Q. How do reaction conditions influence dihydro vs. aromatic triazolo[1,5-a]pyrimidine formation?

  • Oxidative conditions (e.g., MnO₂) aromatize dihydro intermediates to fully conjugated systems.
  • Reductive environments preserve dihydro scaffolds (e.g., 10 , 11 ), critical for studying ring-opening reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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